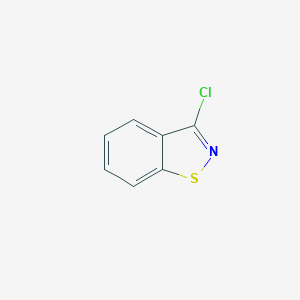

3-Chloro-1,2-benzisothiazole

Cat. No. B019369

Key on ui cas rn:

7716-66-7

M. Wt: 169.63 g/mol

InChI Key: BCPVKLRBQLRWDQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04590196

Procedure details

A 4 L suction flask was charged with anhydrous piperazine (1582 g, 18.36 moles) followed by molten 3-chloro-1,2-benzisothiazole (Example 8, 622 g, 3.672 moles). The flask was stoppered with a wired-on rubber stopper and a short length of pressure tubing was wired-on to the side tube. The flask was evacuated (house vacuum) and the pressure tubing on the side arm clamped shut. The apparatus was then oven heated at 125° with occasional swirling as melting proceeded. After 24 hours at this temperature, the orange melt was quenched in 4.8 liter of cracked ice and water. One equivalent of 50% NaOH (293 g, 3.672 moles) was added in one portion. The mixture was extracted with methylene chloride and these extracts washed with water. Concentration in vacuo gave 734 g of crude product which was recrystallized from 1800 mL of boiling ethyl acetate to yield 548 g, 68%, m.p. 88°-90°.

Name

Identifiers

|

REACTION_CXSMILES

|

[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Cl[C:8]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[S:10][N:9]=1.[OH-].[Na+]>>[S:10]1[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[C:8]([N:1]2[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)=[N:9]1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1582 g

|

|

Type

|

reactant

|

|

Smiles

|

N1CCNCC1

|

Step Two

|

Name

|

|

|

Quantity

|

622 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NSC2=C1C=CC=C2

|

Step Three

|

Name

|

|

|

Quantity

|

293 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was evacuated (house vacuum)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

oven heated at 125°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the orange melt was quenched in 4.8 liter of cracked ice

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The mixture was extracted with methylene chloride

|

WASH

|

Type

|

WASH

|

|

Details

|

these extracts washed with water

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Concentration in vacuo

|

Outcomes

Product

Details

Reaction Time |

24 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S1N=C(C2=C1C=CC=C2)N2CCNCC2

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 734 g | |

| YIELD: CALCULATEDPERCENTYIELD | 91.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |